Cas no 2229510-67-0 (tert-butyl N-4-(2-amino-1,3-thiazol-4-yl)cyclohexylcarbamate)

Tert-butyl N-4-(2-amino-1,3-thiazol-4-yl)cyclohexylcarbamate is a specialized organic compound featuring a cyclohexylcarbamate backbone with a 2-amino-1,3-thiazol-4-yl substituent. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild conditions, enabling controlled functionalization. The 2-aminothiazole moiety contributes to its potential as a pharmacophore in drug discovery, particularly for targeting kinase inhibition or antimicrobial activity. Its well-defined synthetic route and high purity make it suitable for research and industrial applications requiring precise molecular modifications.
tert-butyl N-4-(2-amino-1,3-thiazol-4-yl)cyclohexylcarbamate structure
2229510-67-0 structure
Product name:tert-butyl N-4-(2-amino-1,3-thiazol-4-yl)cyclohexylcarbamate
CAS No:2229510-67-0
MF:C14H23N3O2S
MW:297.416321992874
CID:6447218
PubChem ID:165976462

tert-butyl N-4-(2-amino-1,3-thiazol-4-yl)cyclohexylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(2-amino-1,3-thiazol-4-yl)cyclohexylcarbamate
    • 2229510-67-0
    • tert-butyl N-[4-(2-amino-1,3-thiazol-4-yl)cyclohexyl]carbamate
    • EN300-1874634
    • Inchi: 1S/C14H23N3O2S/c1-14(2,3)19-13(18)16-10-6-4-9(5-7-10)11-8-20-12(15)17-11/h8-10H,4-7H2,1-3H3,(H2,15,17)(H,16,18)
    • InChI Key: FTPCCZLQQSTCNA-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1CCC(CC1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 297.15109816g/mol
  • Monoisotopic Mass: 297.15109816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 106Ų

tert-butyl N-4-(2-amino-1,3-thiazol-4-yl)cyclohexylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1874634-0.25g
tert-butyl N-[4-(2-amino-1,3-thiazol-4-yl)cyclohexyl]carbamate
2229510-67-0
0.25g
$1156.0 2023-09-18
Enamine
EN300-1874634-0.5g
tert-butyl N-[4-(2-amino-1,3-thiazol-4-yl)cyclohexyl]carbamate
2229510-67-0
0.5g
$1207.0 2023-09-18
Enamine
EN300-1874634-5g
tert-butyl N-[4-(2-amino-1,3-thiazol-4-yl)cyclohexyl]carbamate
2229510-67-0
5g
$3645.0 2023-09-18
Enamine
EN300-1874634-1.0g
tert-butyl N-[4-(2-amino-1,3-thiazol-4-yl)cyclohexyl]carbamate
2229510-67-0
1g
$1256.0 2023-05-23
Enamine
EN300-1874634-1g
tert-butyl N-[4-(2-amino-1,3-thiazol-4-yl)cyclohexyl]carbamate
2229510-67-0
1g
$1256.0 2023-09-18
Enamine
EN300-1874634-5.0g
tert-butyl N-[4-(2-amino-1,3-thiazol-4-yl)cyclohexyl]carbamate
2229510-67-0
5g
$3645.0 2023-05-23
Enamine
EN300-1874634-10.0g
tert-butyl N-[4-(2-amino-1,3-thiazol-4-yl)cyclohexyl]carbamate
2229510-67-0
10g
$5405.0 2023-05-23
Enamine
EN300-1874634-0.1g
tert-butyl N-[4-(2-amino-1,3-thiazol-4-yl)cyclohexyl]carbamate
2229510-67-0
0.1g
$1106.0 2023-09-18
Enamine
EN300-1874634-0.05g
tert-butyl N-[4-(2-amino-1,3-thiazol-4-yl)cyclohexyl]carbamate
2229510-67-0
0.05g
$1056.0 2023-09-18
Enamine
EN300-1874634-2.5g
tert-butyl N-[4-(2-amino-1,3-thiazol-4-yl)cyclohexyl]carbamate
2229510-67-0
2.5g
$2464.0 2023-09-18

Additional information on tert-butyl N-4-(2-amino-1,3-thiazol-4-yl)cyclohexylcarbamate

Research Brief on tert-Butyl N-4-(2-amino-1,3-thiazol-4-yl)cyclohexylcarbamate (CAS: 2229510-67-0): Recent Advances and Applications

The compound tert-butyl N-4-(2-amino-1,3-thiazol-4-yl)cyclohexylcarbamate (CAS: 2229510-67-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in drug discovery. This research brief synthesizes the latest findings on its synthesis, biological activity, and applications in pharmaceutical development.

Recent studies have highlighted the role of this compound as a key building block in the synthesis of kinase inhibitors, particularly those targeting cancer-related pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in developing novel cyclin-dependent kinase (CDK) inhibitors, showing promising activity against breast cancer cell lines with IC50 values in the low micromolar range.

The structural features of tert-butyl N-4-(2-amino-1,3-thiazol-4-yl)cyclohexylcarbamate, particularly the 2-aminothiazole moiety and the cyclohexyl scaffold, have been shown to confer both favorable pharmacokinetic properties and target binding affinity. Computational modeling studies published in Bioorganic & Medicinal Chemistry Letters (2024) reveal that the compound's conformation allows for optimal interactions with ATP-binding pockets of various kinases.

Significant progress has been made in optimizing synthetic routes for this compound. A recent patent application (WO2023124567) describes an improved synthetic method with higher yield (78%) and purity (>99%) compared to previous approaches. This advancement is particularly important for scaling up production for preclinical studies.

Emerging research suggests potential applications beyond oncology. Preliminary data presented at the 2024 American Chemical Society meeting indicate that derivatives of this compound show activity against neurodegenerative targets, possibly due to the thiazole ring's ability to chelate metal ions involved in protein misfolding.

Challenges remain in the development path, particularly regarding the metabolic stability of the tert-butyl carbamate group. Recent metabolism studies published in Drug Metabolism and Disposition (2024) have identified specific cytochrome P450 isoforms responsible for its degradation, providing insights for future structural modifications.

The compound's role in PROTAC (proteolysis targeting chimera) development has become increasingly prominent. Its ability to serve as a linker between target-binding and E3 ligase-recruiting moieties has been demonstrated in several recent publications, highlighting its versatility in modern drug discovery approaches.

Looking forward, the unique chemical properties of tert-butyl N-4-(2-amino-1,3-thiazol-4-yl)cyclohexylcarbamate position it as a valuable scaffold for developing next-generation therapeutics. Ongoing clinical trials featuring compounds derived from this intermediate are expected to report preliminary results in late 2024, which may further validate its importance in medicinal chemistry.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd